3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose
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Overview
Description
3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose, also known as benzoylated 2,4-dideoxyhexopyranose, is a carbohydrate derivative that has gained significant attention in the field of organic chemistry and biochemistry due to its unique properties and potential applications. This compound is a hexose derivative that has two benzoyl groups attached to the 3 and 6 positions of the sugar ring.
Mechanism Of Action
The mechanism of action of 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose is not well understood. However, it is believed that this compound can interact with enzymes involved in glycosylation reactions, which can lead to the inhibition of these enzymes. This inhibition can result in the disruption of glycosylation processes, which can have various biochemical and physiological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose are still being studied. However, it has been shown to have potential applications in the treatment of various diseases, including cancer and viral infections. This compound has been shown to inhibit the growth of cancer cells and to have antiviral activity against various viruses, including HIV and hepatitis B virus.
Advantages And Limitations For Lab Experiments
The advantages of using 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose in lab experiments include its unique properties, which make it a useful building block in the synthesis of various glycosides and glycoconjugates. Additionally, this compound can be used as a chiral auxiliary in asymmetric synthesis. However, the limitations of using this compound in lab experiments include its high cost and the difficulty in obtaining pure samples.
Future Directions
There are several future directions for the study of 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose. One direction is to study the mechanism of action of this compound in more detail to understand how it interacts with enzymes involved in glycosylation reactions. Another direction is to explore the potential applications of this compound in the treatment of various diseases, including cancer and viral infections. Additionally, there is a need to develop more efficient and cost-effective methods for the synthesis of this compound to make it more accessible for scientific research.
Synthesis Methods
The synthesis of 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose involves the reaction of 2,4-dideoxy-3,6-di-O-acetyl-D-glucopyranose with benzoyl chloride in the presence of a base catalyst such as triethylamine. The reaction is carried out under anhydrous conditions and at room temperature. The product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose has been extensively used in scientific research due to its unique properties and potential applications. This compound has been used as a building block in the synthesis of various glycosides and glycoconjugates. It has also been used as a chiral auxiliary in asymmetric synthesis. Additionally, this compound has been used as a substrate for glycosidases and glycosyltransferases, which are enzymes involved in glycosylation reactions.
properties
CAS RN |
108274-17-5 |
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Product Name |
3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose |
Molecular Formula |
C20H20O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
[(2S,4R,6S)-4-benzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H20O6/c21-18-12-16(26-20(23)15-9-5-2-6-10-15)11-17(25-18)13-24-19(22)14-7-3-1-4-8-14/h1-10,16-18,21H,11-13H2/t16-,17+,18+/m1/s1 |
InChI Key |
KJDUPJPADSEGKU-SQNIBIBYSA-N |
Isomeric SMILES |
C1[C@H](C[C@H](O[C@@H]1COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 |
SMILES |
C1C(CC(OC1COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(CC(OC1COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 |
Other CAS RN |
108274-17-5 |
synonyms |
3,6-di-O-benzoyl-2,4-dideoxyhexopyranose 3,6-DOB-2,4-DDHP |
Origin of Product |
United States |
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